3-Hydroxyomeprazole

CYP2C19 phenotyping recombinant P450 enzymes omeprazole 5-hydroxylation

3-Hydroxyomeprazole (CAS 176219-02-6; synonym 5-hydroxyomeprazole) is the principal hydroxylated plasma metabolite of the proton pump inhibitor omeprazole, formed predominantly via cytochrome P450 2C19 (CYP2C19) with ancillary contribution from CYP3A4. As a sulfinylbenzimidazole with the molecular formula C17H19N3O4S and monoisotopic mass 361.1096 Da, this compound belongs to the sulfinylbenzimidazole class and has been catalogued in the Human Metabolome Database (HMDB0014013).

Molecular Formula C17H19N3O4S
Molecular Weight 361.4 g/mol
CAS No. 176219-02-6
Cat. No. B12663690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyomeprazole
CAS176219-02-6
Molecular FormulaC17H19N3O4S
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)CO)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
InChIInChI=1S/C17H19N3O4S/c1-10-7-18-15(12(8-21)16(10)24-3)9-25(22)17-19-13-5-4-11(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)
InChIKeyIGVYIWUGJPECAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyomeprazole (CAS 176219-02-6): Core Identity as the CYP2C19-Dependent Primary Metabolite of Omeprazole for Analytical and Pharmacogenetic Sourcing


3-Hydroxyomeprazole (CAS 176219-02-6; synonym 5-hydroxyomeprazole) is the principal hydroxylated plasma metabolite of the proton pump inhibitor omeprazole, formed predominantly via cytochrome P450 2C19 (CYP2C19) with ancillary contribution from CYP3A4 [1]. As a sulfinylbenzimidazole with the molecular formula C17H19N3O4S and monoisotopic mass 361.1096 Da, this compound belongs to the sulfinylbenzimidazole class and has been catalogued in the Human Metabolome Database (HMDB0014013) [2]. In the procurement context, its primary value proposition is as a validated analytical reference standard for CYP2C19 phenotyping assays, ANDA impurity profiling, and bioequivalence studies, where the identity of the hydroxylated metabolite must be confirmed against structurally related analogs such as omeprazole sulfone and 5-O-desmethylomeprazole [3].

Why Omeprazole Metabolite Reference Standards Are Not Interchangeable: CYP Isoform Selectivity, Structural Identity, and Regulatory Traceability Barriers


Omeprazole undergoes hepatic biotransformation to multiple metabolites with distinct structural features, enzymatic origins, and plasma disposition profiles. The three major circulating metabolites—hydroxyomeprazole (CYP2C19-mediated hydroxylation at the pyridine 5-position), omeprazole sulfone (CYP3A4-mediated sulfoxidation), and 5-O-desmethylomeprazole—cannot be used interchangeably because each serves as a selective probe for a different CYP isoform [1]. Hydroxyomeprazole specifically cosegregates with CYP2C19 genotype and S-mephenytoin hydroxylation phenotype (metabolic ratio correlation rs = 0.94, P < 0.001), whereas omeprazole sulfone reflects CYP3A4 activity [2]. In analytical method development, USP/EP impurity profiling, and ANDA bioequivalence submissions, the regulatory expectation is to quantify 5-hydroxyomeprazole as the specific hydroxylated metabolite, not the sulfone or the desmethyl analog [3]. Substitution with the incorrect metabolite reference would invalidate CYP2C19 phenotyping results and compromise ANDA comparative dissolution and pharmacokinetic bridging studies [4].

3-Hydroxyomeprazole Quantitative Differentiation: CYP2C19 Catalytic Efficiency, Metabolic Ratio, Pharmacokinetic Exposure, and Regulatory Purity Benchmarks


CYP2C19 Exhibits a 2.4-Fold Higher Turnover Number for 5-Hydroxyomeprazole Formation Than CYP3A4 in Recombinant Human Enzyme Systems

In recombinant human P450 enzyme assays, CYP2C19 catalyzed 5-hydroxyomeprazole formation with a turnover number of 13.4 ± 1.4 nmol/min/nmol P450, compared to 5.7 ± 1.1 nmol/min/nmol P450 for CYP3A4, representing a 2.4-fold higher catalytic efficiency for the CYP2C19 isoform [1]. By contrast, CYP3A4 catalyzed omeprazole sulfone formation with a turnover number of 7.4 ± 0.9 nmol/min/nmol P450, demonstrating that 5-hydroxyomeprazole formation is the kinetically favored pathway through CYP2C19 [1]. This quantitative differential establishes hydroxyomeprazole as the selective product marker for CYP2C19 activity, differentiating it from omeprazole sulfone which serves as a CYP3A4 probe.

CYP2C19 phenotyping recombinant P450 enzymes omeprazole 5-hydroxylation

Anti-CYP2C Antibody Inhibits ~70% of 5-Hydroxyomeprazole Formation vs ~30% Inhibition by Anti-CYP3A4 at Therapeutically Relevant Substrate Concentrations

Selective antibody inhibition studies in human liver microsomes demonstrated that anti-CYP2C antibodies inhibited approximately 70% of omeprazole 5-hydroxylation at low, therapeutically relevant substrate concentrations, whereas anti-CYP3A4 antibodies inhibited approximately 30% of the activity [1]. At high substrate concentrations, the contributions of CYP2C and CYP3A4 to hydroxylation were roughly comparable (40–50% each) [1]. In contrast, omeprazole sulfone formation was completely inhibited by anti-CYP3A4 antibodies, confirming that pathway as exclusively CYP3A4-mediated [1]. This differential antibody inhibition profile provides direct evidence that 5-hydroxyomeprazole is the predominant CYP2C19-dependent metabolite at clinically relevant drug levels.

antibody inhibition CYP isoform contribution omeprazole hydroxylation

The Omeprazole/5-Hydroxyomeprazole Metabolic Ratio Discriminates CYP2C19 Genotypes with a 19-Fold Difference Between Homozygous EMs and PMs

In a clinical pharmacogenetic study of 27 healthy Chinese male subjects, the hydroxylation metabolic ratio (MR = AUComeprazole/AUC5-hydroxyomeprazole) exhibited a clear gene-dose effect across CYP2C19 genotypes: mean MR was 1.76 for homozygous extensive metabolizers (wt/wt, n = 9), 3.45 for heterozygous extensive metabolizers (wt/m1 or wt/m2, n = 10), and 33.08 for poor metabolizers (m1/m1 or m1/m2, n = 7) [1]. This represents a 19-fold difference in MR between homozygous EMs and PMs. In a separate Korean population study, a plasma concentration ratio of omeprazole/hydroxyomeprazole ≥ 6.95 at 3 hours post-dose identified poor metabolizers with 12.6% prevalence [2]. The MR demonstrated low intrasubject variability (CV 4.5%–33.7% across formulations) and concordance with the established mephenytoin hydroxylation index [1].

metabolic ratio CYP2C19 genotype pharmacogenetic phenotyping

Hydroxyomeprazole Accounts for 28% of Urinary Metabolite Recovery vs 23% for Omeprazole Acid in the 0–2 h Post-Dose Interval, Making It the Single Most Abundant Metabolite Species in Early Urine

In a [14C]omeprazole mass balance study in humans, pooled 0–2 h urine from five subjects contained approximately 47% of the administered dose. Hydroxyomeprazole accounted for approximately 28% of the amount excreted during this interval, while omeprazole acid (the carboxylic acid derivative) represented 23% [1]. This makes hydroxyomeprazole the single most abundant identifiable urinary metabolite in the early post-dose period. In contrast, omeprazole sulfone was not detected in urine in significant quantities, and unchanged omeprazole was essentially absent [1][2].

urinary excretion metabolite profiling [14C]omeprazole mass balance

Omeprazole Metabolites Including 5-Hydroxyomeprazole Contribute 30–63% to In Vivo Hepatic CYP Interactions, Mandating Inclusion in Quantitative DDI Risk Assessment

A comprehensive in vitro–in vivo extrapolation study evaluated the contribution of omeprazole metabolites to CYP2C19 and CYP3A4 inhibition. 5-Hydroxyomeprazole, 5′-O-desmethylomeprazole, omeprazole sulfone, and carboxyomeprazole each had metabolite-to-parent AUC ratios (AUCm/AUCp) ≥ 0.25 after a single 20-mg omeprazole dose [1]. All metabolites reversibly inhibited both CYP2C19 and CYP3A4. Importantly, while omeprazole itself was identified as a time-dependent inhibitor of both enzymes, metabolites were predicted to contribute 30–63% to the in vivo hepatic interactions [1]. Notably, 5-hydroxyomeprazole was not a time-dependent inhibitor, differentiating it from omeprazole sulfone and 5′-O-desmethylomeprazole which exhibited TDI activity toward CYP2C19 [1].

drug-drug interaction CYP inhibition metabolite contribution time-dependent inhibition

3-Hydroxyomeprazole Reference Standard Material Is Supplied with ≥98% HPLC Purity and Full Characterization Data Compliant with ANDA Regulatory Guidelines

Commercially available 3-hydroxyomeprazole reference standard (CAS 176219-02-6) is supplied with a certified minimum HPLC purity of 98% and full characterization data package including NMR, MS, and IR spectral data, compliant with regulatory guidelines for analytical method development and validation [1]. This material is specifically qualified for use in Abbreviated New Drug Application (ANDA) submissions, Quality Control (QC) applications, and traceability against USP or EP pharmacopeial standards upon feasibility assessment [1]. In contrast, generic omeprazole or esomeprazole reference standards do not provide the metabolite-specific identity required for impurity profiling of the hydroxylated species.

reference standard HPLC purity ANDA compliance method validation

High-Value Application Scenarios for 3-Hydroxyomeprazole in Pharmacogenetic Phenotyping, ANDA Bioequivalence, DDI Risk Assessment, and Metabolite-Specific Impurity Profiling


CYP2C19 Pharmacogenetic Phenotyping in Clinical Pharmacology Studies Using the Omeprazole/5-Hydroxyomeprazole Metabolic Ratio

In clinical pharmacogenetic investigations, 3-hydroxyomeprazole serves as the critical analyte for calculating the omeprazole/5-hydroxyomeprazole metabolic ratio (MR), which discriminates CYP2C19 extensive, heterozygous extensive, and poor metabolizer genotypes with a 19-fold dynamic range (MR 1.76 to 33.08) [1]. The validated HPLC method with a 5 ng/mL limit of quantitation enables robust plasma quantification where (R)-5-hydroxyomeprazole specifically correlates best with CYP2C19 genotype [2]. This application directly leverages the CYP2C19 catalytic selectivity established through recombinant enzyme turnover numbers (13.4 vs 5.7 nmol/min/nmol P450 for CYP3A4) and the ~70% contribution of CYP2C19 to hydroxylation at therapeutic concentrations [3]. Procurement of 3-hydroxyomeprazole reference standard at ≥98% purity ensures accurate MR calculation across diverse populations.

ANDA Bioequivalence Study Support: Impurity Profiling and Pharmacokinetic Bridging for Generic Omeprazole Formulations

For Abbreviated New Drug Application (ANDA) submissions, 3-hydroxyomeprazole reference standard is required for analytical method development, method validation (AMV), and Quality Control (QC) testing to quantify the hydroxylated metabolite in both dissolution media and plasma samples [1]. In bioequivalence studies, the 90% confidence intervals for hydroxyomeprazole AUC and Cmax are used alongside parent omeprazole and omeprazole sulfone to demonstrate pharmacokinetic equivalence between test and reference formulations [2]. The ≥98% HPLC purity and full characterization package (NMR, MS, IR) with optional USP/EP traceability [1] directly supports ANDA filing requirements where metabolite identity and purity must be rigorously documented.

Drug-Drug Interaction (DDI) Risk Assessment: Quantitative Prediction of CYP2C19-Mediated Metabolic Inhibition Incorporating Metabolite Contribution

In regulatory DDI risk assessment, 3-hydroxyomeprazole must be quantified to incorporate metabolite-mediated reversible CYP2C19 inhibition into physiologically based pharmacokinetic (PBPK) models. The finding that omeprazole metabolites collectively contribute 30–63% to in vivo hepatic CYP interactions, and that 5-hydroxyomeprazole has an AUCm/AUCp ratio ≥ 0.25 [1], makes its inclusion mandatory under FDA and EMA draft guidance for metabolites exceeding the 25% exposure threshold [1]. The absence of time-dependent inhibition (TDI) by 5-hydroxyomeprazole—in contrast to omeprazole sulfone and 5′-O-desmethylomeprazole—means that accurate quantification of this metabolite is essential to avoid overestimation of irreversible CYP2C19 inactivation in DDI predictions [1].

Urinary Metabolite Profiling for Omeprazole Mass Balance and CYP2C19 Phenotype Confirmation

3-Hydroxyomeprazole is the single most abundant identifiable urinary metabolite in the early post-dose period, accounting for ~28% of urinary radioactivity in the 0–2 h collection interval versus 23% for omeprazole acid [1]. This makes it the preferred urinary biomarker for CYP2C19 phenotyping via non-invasive sampling protocols. The mean cumulative urinary excretion of 5-hydroxyomeprazole up to 24 h is significantly lower in CYP2C19 poor metabolizers (P < 0.001) compared to extensive metabolizers, enabling phenotype classification without plasma sampling [2]. This application directly leverages the metabolite dominance in urine established through [14C]omeprazole mass balance studies.

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